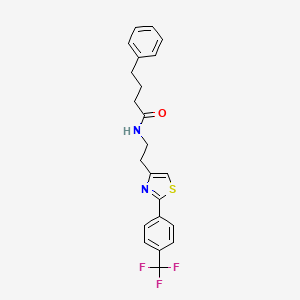
4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties .
準備方法
The synthesis of 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
化学反応の分析
4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide can undergo various chemical reactions, including:
科学的研究の応用
作用機序
The mechanism of action of 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability . The compound may inhibit key enzymes involved in inflammatory pathways or disrupt the replication of microbial cells .
類似化合物との比較
Compared to other thiazole derivatives, 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide stands out due to its unique trifluoromethyl substitution, which imparts distinct chemical and biological properties. Similar compounds include:
2-phenylthiazole: Lacks the trifluoromethyl group and may exhibit different biological activities.
4-methylthiazole: Another thiazole derivative with different substituents, leading to varied chemical reactivity and applications.
Thiazole-4-carboxamide: Shares the thiazole core but differs in the functional groups attached, affecting its overall properties.
生物活性
4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group and thiazole moiety suggests enhanced pharmacological properties, including increased membrane permeability and metabolic stability. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, inflammation, and enzymatic inhibition. The following sections detail specific findings from recent research.
- Inhibition of Enzymes : The compound exhibits inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. The presence of the trifluoromethyl group enhances its binding affinity to these enzymes, leading to decreased production of pro-inflammatory mediators .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound's IC50 values indicate a concentration-dependent effect on cell viability .
- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Case Study 1: Inhibition of COX Enzymes
A study evaluated the inhibitory effects of several derivatives of thiazole compounds on COX enzymes. The results indicated that this compound had an IC50 value for COX-2 inhibition in the range of 10–15 μM, showcasing its potential as an anti-inflammatory agent .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay against MCF-7 cells, the compound exhibited an IC50 value of approximately 12 μM, indicating significant cytotoxicity compared to control groups. This suggests that the compound may be a candidate for further development in cancer therapeutics .
Data Tables
特性
IUPAC Name |
4-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2OS/c23-22(24,25)18-11-9-17(10-12-18)21-27-19(15-29-21)13-14-26-20(28)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWADGRDGNMZIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














